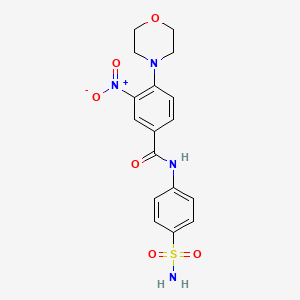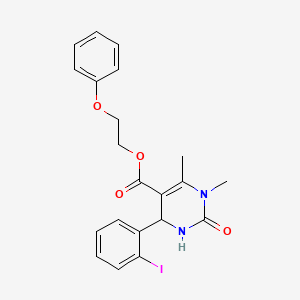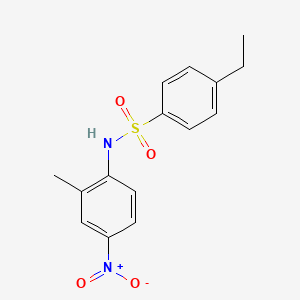![molecular formula C19H23N7O2 B4946972 4-[4-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]phenol](/img/structure/B4946972.png)
4-[4-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]phenol is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]phenol typically involves multiple steps, starting from readily available starting materials
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using dehydrating agents or catalysts.
Introduction of the Cyclopentylamino Group: This can be achieved through nucleophilic substitution reactions, where a suitable cyclopentylamine derivative reacts with the oxadiazole intermediate.
Coupling with Piperazine and Phenol: The final steps involve the coupling of the cyclopentylamino-oxadiazole intermediate with piperazine and phenol under controlled conditions, often using coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenol and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinone derivatives, while reduction of the oxadiazole ring would yield amine derivatives.
Applications De Recherche Scientifique
4-[4-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]phenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly as a mitochondrial uncoupler in the treatment of nonalcoholic steatohepatitis.
Biological Research: It is used to study cellular metabolic rates and mitochondrial function due to its ability to modulate oxygen consumption rates.
Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of oxadiazole derivatives and their biological effects.
Mécanisme D'action
The mechanism of action of 4-[4-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]phenol involves its role as a mitochondrial uncoupler. It facilitates the transport of protons across the mitochondrial inner membrane, disrupting the proton gradient and leading to increased oxygen consumption and metabolic rates . This action can reduce liver triglyceride levels and improve liver markers in models of nonalcoholic steatohepatitis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives: These compounds share a similar core structure and are also studied for their mitochondrial uncoupling properties.
Multicyclic Oxadiazoles: Compounds such as 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole have similar structural features and are investigated for their energetic material properties.
Uniqueness
4-[4-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]phenol is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to act as a mitochondrial uncoupler with minimal side effects, such as changes in body temperature or food intake, sets it apart from other similar compounds .
Propriétés
IUPAC Name |
4-[4-[6-(cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c27-15-7-5-14(6-8-15)25-9-11-26(12-10-25)19-18(20-13-3-1-2-4-13)21-16-17(22-19)24-28-23-16/h5-8,13,27H,1-4,9-12H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEWFWJCZUKLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=NON=C3N=C2N4CCN(CC4)C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-chlorophenyl)-4-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4946895.png)


![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-L-prolinamide](/img/structure/B4946912.png)
![5-[3-bromo-4-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4946915.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride](/img/structure/B4946920.png)
![5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalic acid](/img/structure/B4946922.png)
![N-[2-(methylthio)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4946924.png)

![1-[1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-1-propanol](/img/structure/B4946950.png)


![1-{1-[4-(Methoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B4946964.png)
![4-Benzyl-1-[(2,5-dimethylphenyl)methyl]piperidine;oxalic acid](/img/structure/B4946965.png)
